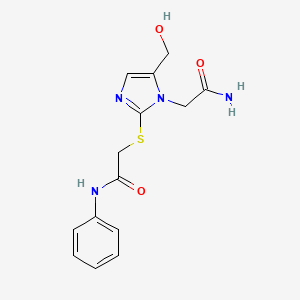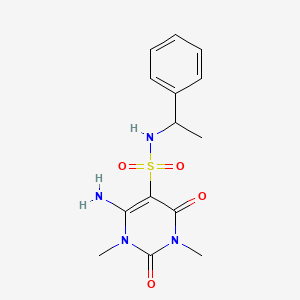
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2167095-52-3 . It has a molecular weight of 204.1 and its IUPAC name is 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C6H5F5O2 . The InChI code is 1S/C6H5F5O2/c7-5(8)1-4(2-Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid have been synthesized, highlighting the chemical versatility of this compound. The key step in these syntheses involves the transformation of the acid moiety into the trifluoromethyl group using SF4 and HF (Radchenko et al., 2009). Furthermore, multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, demonstrates the compound's potential in creating a variety of chemical derivatives (Ryabukhin et al., 2018).
Medical Imaging Applications
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid and its derivatives have been explored in medical imaging. For instance, fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been synthesized for use in positron emission tomography (PET), a critical tool in tumor delineation (Shoup & Goodman, 1999). Additionally, syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) analogues have shown promising results in imaging brain tumors (Martarello et al., 2002).
Chemical Transformations
The deoxyfluorination of carboxylic acids to produce various acyl fluorides using 3,3-difluoro-1,2-diphenylcyclopropene as a reagent showcases the compound's role in facilitating diverse chemical transformations (Wang et al., 2021).
Structural Studies
The compound's structure and conformations have been analyzed, as in the case of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, providing insights into its molecular geometry and potential applications in material science or drug design (Reisner et al., 1983).
Propiedades
IUPAC Name |
3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5O2/c7-5(8)1-4(2-5,3(12)13)6(9,10)11/h1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIJVVNYGUMTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-furamide](/img/structure/B2882633.png)
![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2882635.png)



![methyl 5-(((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2882642.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-3-carboxamide](/img/structure/B2882645.png)
![2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2882647.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2882648.png)
![N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2882650.png)

![4-chloro-2-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2882654.png)
![(3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B2882655.png)